L-GLUTAMIC ACID (1-13C; 15N)
Description
Overview of Stable Isotope Tracers in Biochemical Research
Stable isotope tracers are variants of atoms that contain more neutrons than the more common form, making them heavier but not radioactive. nih.gov Common stable isotopes used in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). mdpi.com These labeled atoms can be incorporated into various metabolites, such as glucose, amino acids, and fatty acids. maastrichtuniversity.nlphysoc.org When these labeled compounds, or tracers, are introduced into a biological system, they participate in metabolic reactions just like their unlabeled counterparts. nih.gov
The power of this technique lies in the ability to distinguish the labeled molecules from the unlabeled ones using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govsilantes.com This allows researchers to track the journey of the labeled atoms through various metabolic pathways, providing invaluable insights into cellular processes. nih.govspringernature.com This approach, often referred to as metabolic flux analysis, helps to quantify the rates of metabolic reactions and understand how these pathways are regulated under different physiological or pathological conditions. creative-proteomics.comnih.gov
Stable isotope tracing has broad applications in biomedical research, including the study of metabolic disorders like diabetes and cancer, understanding drug disposition, and elucidating the mechanisms of disease. acs.orgckisotopes.com By providing a dynamic view of metabolism, this technique offers a deeper understanding of cellular physiology and the underlying molecular mechanisms of health and disease. nih.govnih.gov
Rationale for Dual Carbon-13 (13C) and Nitrogen-15 (15N) Labeling in L-Glutamic Acid (1-13C; 15N)
Glutamic acid is a central player in cellular metabolism, participating in a wide array of biochemical reactions. It is a non-essential amino acid, meaning the body can synthesize it, and it is crucial for protein synthesis, as a neurotransmitter, and as a key intermediate in the tricarboxylic acid (TCA) cycle. wikipedia.org Its involvement in both carbon and nitrogen metabolism makes it an ideal candidate for dual labeling.
The use of L-Glutamic Acid specifically labeled at the first carbon position with ¹³C and the amino group with ¹⁵N, denoted as L-Glutamic Acid (1-¹³C; ¹⁵N), offers a unique advantage. This dual-labeling strategy allows for the simultaneous tracking of both the carbon skeleton and the nitrogen group of the molecule. ethz.chnih.gov This is particularly valuable for dissecting the intricate interplay between carbon and nitrogen metabolic pathways. embopress.org
By following the fate of both the ¹³C and ¹⁵N atoms, researchers can gain a more comprehensive understanding of how glutamic acid contributes to various metabolic processes. For instance, it allows for the differentiation between pathways that involve the transfer of the amino group (transamination) and those that involve the carbon backbone. wikipedia.org This level of detail is crucial for understanding how cells coordinate the metabolism of these two essential elements. The ability to track both atoms simultaneously provides a more complete picture of metabolic fluxes and interconnections within the cellular network. researchgate.netjove.comtandfonline.com
Historical Context and Evolution of L-Glutamic Acid (1-13C; 15N) Applications in Isotopic Studies
The use of stable isotopes to trace metabolic pathways dates back to the 1930s, with early studies utilizing deuterium (²H), ¹³C, and ¹⁵N. uab.edunih.gov The development of mass spectrometry was a pivotal moment, enabling the detection and quantification of these isotopes in biological samples. nih.govnih.gov Initially, the application of stable isotopes was somewhat overshadowed by the advent of radiotracers like ¹⁴C in the mid-20th century due to the relative ease of their detection. nih.gov
However, stable isotopes remained indispensable for studying the metabolism of elements like nitrogen, for which no long-lived radioisotopes exist. nih.gov This sustained their use in areas such as protein and amino acid metabolism research. nih.gov Over the decades, significant advancements in mass spectrometry technology, including the development of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have dramatically increased the sensitivity and resolution of stable isotope analysis. nih.govnih.govnih.govchromatographyonline.com
These technological leaps have propelled the field of metabolomics and expanded the applications of stable isotope tracers, including dual-labeled compounds like L-Glutamic Acid (1-¹³C; ¹⁵N). scripps.eduazolifesciences.com Early studies laid the groundwork for understanding fundamental metabolic pathways, and contemporary research now leverages these advanced techniques to investigate complex biological questions in unprecedented detail. nih.govgrantome.com The ability to perform sophisticated analyses on minute sample quantities has opened up new avenues for research in various fields, from basic science to clinical diagnostics. nih.gov
Detailed Research Findings
Recent studies utilizing dual-labeled glutamic acid have provided significant insights into cellular metabolism. For example, research on Mycobacterium bovis BCG employed ¹³C and ¹⁵N dual isotopic labeling to quantify both carbon and nitrogen fluxes simultaneously. This study established glutamate (B1630785) as the central hub for nitrogen metabolism in these bacteria. embopress.org Another study highlighted the use of ¹³C- and ¹⁵N-labeled glutamine in cancer research to monitor glutamine's role as a crucial carbon and nitrogen source for tumor growth. mdpi.com These studies demonstrate the power of dual-labeling to unravel the complex metabolic reprogramming that occurs in disease states.
The table below summarizes key findings from studies that have utilized dual-labeled amino acids to trace metabolic pathways.
| Organism/System | Tracer(s) | Key Findings | Reference |
| Mycobacterium bovis BCG | ¹³C and ¹⁵N dual isotopic labeling | Established glutamate as the central node for nitrogen metabolism. Quantified both carbon and nitrogen fluxes simultaneously. | embopress.org |
| Cancer Cells | ¹³C- or ¹⁵N-labeled glutamine | Monitored glutamine's role as a critical carbon and nitrogen source for tumor proliferation and survival. | mdpi.com |
| Kluyveromyces lactis | ¹³C₆ ¹⁵N₄ labeled arginine | Showed that ¹³C incorporation into amino acids was slower than ¹⁵N incorporation, allowing for the approximation of C and N fluxes. | nih.gov |
| Plant Seedlings | Differentially labeled ¹³C and ¹⁵N | Distinguished between metabolic and structural components within a single plant, showing different microbial utilization. | researchgate.net |
| CD8 T cells | U-[¹³C]Glutamine | Demonstrated that glutamine is a major fuel for the TCA cycle in vivo, supporting ATP and pyrimidine (B1678525) synthesis. | nih.gov |
Properties
Molecular Weight |
149.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Methodologies for L Glutamic Acid 1 13c; 15n Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone for studying L-glutamic acid (1-¹³C; ¹⁵N) due to its ability to provide detailed structural and quantitative information in a non-destructive manner. lew.ro Different NMR methodologies are employed to leverage the specific isotopic labels.
¹³C NMR is instrumental in analyzing the fate of the ¹³C-labeled carboxyl carbon of L-glutamic acid. This technique allows for the precise determination of the position of the ¹³C label within glutamate (B1630785) and its downstream metabolites. nih.gov By quantifying the intensities of the ¹³C signals, researchers can determine the degree of isotopic enrichment in different molecular positions, which reflects the activity of specific metabolic pathways. nih.govscispace.com
Positional isotopomer analysis using ¹³C NMR provides a detailed view of metabolic fluxes. uc.pt For example, when L-glutamic acid is synthesized from ¹³C-labeled glucose, the distribution of the ¹³C label in the glutamate molecule reveals the relative contributions of glycolysis and the Krebs cycle. nih.gov The analysis of ¹³C-¹³C scalar coupling patterns in the NMR spectrum provides further quantitative constraints on metabolic pathway activities. nih.gov
Research Finding: Studies using ¹³C NMR have successfully traced the metabolism of D-[1-¹³C]glucose in the human brain, observing the incorporation of the label into the C3 and C4 positions of glutamate. scispace.com This allowed for the quantification of brain glutamate concentration and suggested that a significant portion of brain glutamate is derived from glucose. scispace.com
¹⁵N NMR spectroscopy is a powerful tool for tracing the path of the ¹⁵N-labeled amino group of L-glutamic acid, offering insights into nitrogen assimilation and amino acid biosynthesis. nih.govpnas.org This technique can distinguish and quantify various nitrogen-containing metabolites in vivo, providing a dynamic view of nitrogen flux. nih.gov
By using L-glutamic acid (¹⁵N), researchers can monitor the transfer of the labeled nitrogen to other amino acids and nitrogenous compounds. In vivo ¹⁵N NMR studies have been used to investigate nitrogen metabolism in various organisms, from bacteria to intact mycelia. nih.govpnas.org These studies have identified key metabolites in nitrogen pathways and have estimated their turnover rates. pnas.org
Research Finding: In a study on Brevibacterium lactofermentum, a glutamic acid producer, in vivo ¹⁵N NMR was used to follow nitrogen assimilation. nih.gov The study identified glutamate, N-acetylglutamine, and glutamine as the primary intracellular nitrogenous pools and observed the excretion of L-glutamic acid in the late growth phase. nih.gov This demonstrated the utility of ¹⁵N NMR in understanding the regulation of amino acid production. nih.gov
Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for studying the interaction of L-glutamic acid with macromolecules like proteins. bmrb.ioresearchgate.net These experiments provide through-bond and through-space correlation information, respectively, which is essential for structural and dynamic studies.
HSQC experiments correlate the chemical shifts of a proton with a directly attached heteronucleus, such as ¹³C or ¹⁵N. wikipedia.org In the context of L-glutamic acid (1-¹³C; ¹⁵N), a ¹H-¹⁵N HSQC spectrum would show a peak for the proton attached to the ¹⁵N-labeled nitrogen, providing a specific marker for the amino group. nih.gov NOESY experiments reveal protons that are close in space, which is critical for determining the three-dimensional structure of proteins and their complexes with ligands like glutamate. mdpi.com
Research Finding: 2D ¹H-¹⁵N HSQC spectra have been used to monitor the enzymatic polyglutamylation of folates, where ¹⁵N-enriched L-glutamate was used as a substrate. The appearance of new amide peaks in the HSQC spectrum allowed for the real-time monitoring of the reaction progress. nih.gov
Hyperpolarized NMR is a cutting-edge technique that dramatically increases the sensitivity of NMR by tens of thousands of times, enabling real-time imaging of metabolic processes in vivo. aacrjournals.orgnih.gov This is achieved through a process called dynamic nuclear polarization (DNP), which transfers the high polarization of electron spins to the nuclear spins of a ¹³C-labeled molecule. oup.comnih.gov
The principle of hyperpolarization involves cooling a sample containing the ¹³C-labeled compound and a stable radical to very low temperatures (around 1 K) in a strong magnetic field. nih.gov Microwave irradiation is then used to transfer the electron spin polarization to the ¹³C nuclei. oup.com The hyperpolarized sample is rapidly dissolved and injected for in vivo studies. The enhanced signal allows for the detection of the labeled compound and its metabolic products in real-time. aacrjournals.org The development of isotope-enriched forms of glutamine, such as [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine, has been shown to prolong the relaxation times of the hyperpolarized state, further enhancing the ability to measure its conversion to glutamate in vivo. pnas.org
Hyperpolarized ¹³C-labeled glutamate and its precursors have been used to monitor rapid metabolic processes in various disease models, particularly in oncology. nih.govnih.gov For instance, the conversion of hyperpolarized [1-¹³C] α-ketoglutarate to [1-¹³C] glutamate has been used to assess the mutational status of the isocitrate dehydrogenase 1 (IDH1) gene in gliomas. nih.govnih.gov The reduced production of hyperpolarized glutamate in IDH1-mutant tumors serves as a metabolic biomarker. nih.govnih.gov This technique provides a non-invasive window into tumor metabolism, offering potential for improved diagnosis and treatment monitoring. aacrjournals.org
Research Finding: In a study on glioma, hyperpolarized [1-¹³C] α-ketoglutarate was used to monitor the production of hyperpolarized [1-¹³C] glutamate in vivo. nih.gov The results showed significantly lower levels of hyperpolarized glutamate in IDH1-mutant tumors compared to wild-type tumors, demonstrating the potential of this technique to non-invasively assess IDH1 mutational status. nih.govnih.gov
Data Tables
Table 1: ¹³C NMR Chemical Shifts of L-Glutamic Acid
| Carbon Atom | Chemical Shift (ppm) |
| C1 (carboxyl) | 177.360 |
| C2 (alpha-carbon) | 57.357 |
| C3 (beta-carbon) | 29.728 |
| C4 (gamma-carbon) | 36.200 |
| C5 (carboxyl) | 184.088 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000037. bmrb.io
Table 2: Research Findings on Hyperpolarized L-Glutamic Acid in Glioma
| Parameter | U87IDHwt Tumors | U87IDHmut Tumors | Normal Brain |
| Hyperpolarized [1-¹³C] glutamate detection | Detected | Barely detectable | Detected |
| Normalized glutamate/α-KG ratio (%) | ~60% | ~20% | 100% |
This table summarizes findings from a study using hyperpolarized [1-¹³C] α-ketoglutarate to monitor glutamate production in glioma models. The normalized glutamate/α-KG ratio is expressed as a percentage of the ratio observed in normal brain tissue. Data adapted from Chaumeil et al., Cancer Research, 2014. aacrjournals.org
Hyperpolarized NMR for Enhanced In Vivo Metabolic Imaging
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled molecules like L-Glutamic Acid (1-13C; 15N). This powerful analytical technique measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues—molecules that differ only in their isotopic composition. nih.gov The use of stable isotopes such as ¹³C and ¹⁵N has become widespread in clinical nutrition and metabolic studies, offering a safe and effective alternative to radioisotopes. cambridge.org
Modern MS platforms, particularly those with high-resolution capabilities like the Orbitrap, enable the simultaneous analysis of isotopologues carrying ¹³C, ¹⁵N, ¹⁸O, and ²H from intact molecular ions. thermofisher.com Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, providing positional isotopic information. For instance, by inducing fragmentation of the glutamic acid molecular ion, the carboxyl group can be cleaved, allowing for specific analysis of the ¹³C/¹²C ratio at the C1 position. nih.govthermofisher.com This level of detail is crucial for understanding the intricate dynamics of metabolic fluxes. nih.gov
The chemical properties of L-Glutamic Acid (1-¹³C, 99%; ¹⁵N, 98%) make it a valuable tracer in various applications, including biomolecular NMR, clinical mass spectrometry, metabolism, metabolomics, and proteomics. isotope.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopomer Distributions
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the isotopomer distribution of metabolites, including L-Glutamic Acid. nih.gov This method requires that the amino acids be converted into volatile derivatives before analysis, as native amino acids are generally non-volatile. anchem.plwvu.edu Common derivatization methods include N-acetyl isopropyl esterification (NAIP) and trimethylsilylation (TMS). wvu.eduau.dk
GC-MS has proven to be a sensitive tool for estimating ¹³C-flux. nih.gov It allows for the tracking of mass isotopomer patterns of proteinogenic amino acids from biomass grown on ¹³C-labeled substrates. nih.gov The high sensitivity of GC-MS makes it a popular choice for determining isotopologues of amino acids and identifying novel carbon fixation pathways. oup.com However, a key consideration in GC-based methods is the potential for kinetic isotope effects during derivatization, which must be corrected for to ensure accurate δ¹³C value determination. wvu.edu
Research has demonstrated that GC-MS can achieve high precision in isotopic measurements. For instance, a study using N(O,S)-ethoxycarbonyl ethyl ester derivatization for glutamine analysis reported reproducible and accurate ¹³C- and ¹⁵N-isotopic enrichment determinations. researchgate.net Another study on dual-labeled white clover using NAIP derivatization achieved very low limits of detection and quantification for amino acid analysis. au.dk
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and popular platform for comprehensive metabolomics and lipidomics, offering high coverage of the metabolome. lcms.cz A significant advantage of LC-MS over GC-MS is its ability to analyze non-volatile compounds like amino acids directly, without the need for derivatization. anchem.pl This eliminates potential errors and the time-consuming nature of derivatization steps. anchem.pl
LC-MS is particularly well-suited for tracing the metabolic fate of labeled compounds in complex biological samples. nih.gov For example, ¹³C-glutamine tracing coupled with untargeted metabolomics analysis using LC-MS/MS has been employed to investigate glutamine metabolism in cancer cells. nih.gov This approach allows for the detailed analysis of polar metabolites and long-chain fatty acids derived from ¹³C-glutamine. nih.gov
However, a potential artifact in LC-MS analysis of glutamine and glutamic acid is the in-source cyclization to pyroglutamic acid. researchgate.net This conversion can affect the accuracy of quantification. Therefore, chromatographic conditions must be optimized to separate these metabolites, and the use of isotopic internal standards is recommended to correct for this in-source formation. researchgate.net The development of isotope ratio monitoring-LC/MS (irm-LC/MS) provides a high-sensitivity interface for reproducible and accurate on-line determination of ¹³C/¹²C isotope ratios of individual amino acids. anchem.pl
Isotope Ratio Mass Spectrometry (IRMS) and Compound-Specific Isotope Analysis (CSIA)
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the precise measurement of stable isotope ratios. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it enables Compound-Specific Isotope Analysis (CSIA). researchgate.netucdavis.eduresearchgate.net CSIA allows for the determination of the isotopic composition of individual compounds within a complex mixture. mdpi.com
L-glutamic acid reference materials, such as USGS40 and USGS41a, are crucial for calibrating laboratory instruments and ensuring the accuracy of δ¹³C and δ¹⁵N measurements. researchgate.netmpg.demdpi.comusgs.gov These reference materials have well-characterized isotopic values and are used to correct for instrument drift and mass-dependent isotopic fractionation. researchgate.netmpg.de
CSIA of amino acids has become a powerful tool in ecological and physiological studies. mdpi.com It provides detailed information on dietary sources, trophic position, and metabolic pathways. mdpi.comnih.govd-nb.info For example, by analyzing the δ¹⁵N values of specific amino acids like glutamic acid (a "trophic" amino acid) and phenylalanine (a "source" amino acid), researchers can estimate the trophic level of an organism. d-nb.infovliz.be
| Reference Material | δ¹³C Value (‰ vs VPDB) | δ¹⁵N Value (‰ vs Air) |
| USGS40 | -26.39 | -4.52 |
| USGS41a | +36.55 | +47.55 |
Table showing the certified delta values for L-glutamic acid isotopic reference materials. Data sourced from Qi et al. (2016). researchgate.netmpg.de
Dual Isotope Analysis (13C and 15N) using Advanced MS Platforms
The simultaneous analysis of both ¹³C and ¹⁵N isotopes in L-Glutamic Acid provides a more complete picture of its metabolic journey. Advanced MS platforms, particularly those combining chromatography with isotope ratio mass spectrometry (GC-C-IRMS or LC-IRMS), are essential for this dual-isotope analysis. thermofisher.comucdavis.edunih.gov
Dual labeling with stable isotopes allows researchers to trace the flow of both carbon and nitrogen through metabolic pathways. nih.gov For instance, in a study of plant-microbe symbiosis, plants were labeled with ¹³C-depleted CO₂ and ¹⁵N₂, and the subsequent δ¹³C and δ¹⁵N compositions of free amino acids were analyzed by GC-C-IRMS. nih.gov This revealed patterns of carbon and nitrogen exchange between the plant and its symbiotic bacteria. nih.gov
High-resolution mass spectrometers, such as the Orbitrap, are particularly adept at dual isotope analysis. thermofisher.com They can distinguish between different isotopologues of glutamic acid, providing insights into the intramolecular distribution of heavy isotopes. thermofisher.com This capability is crucial for position-specific isotope analysis, which can differentiate, for example, the ¹³C enrichment at the C1 position from that of the rest of the carbon backbone. thermofisher.com
Applications of L Glutamic Acid 1 13c; 15n in Metabolic Flux Analysis Mfa
Elucidation of Central Carbon and Nitrogen Metabolic Pathways
L-Glutamic Acid (1-13C; 15N) is instrumental in dissecting the complex interplay of central carbon and nitrogen metabolism. Once taken up by cells, it is readily converted to α-ketoglutarate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. This conversion positions the labeled atoms at a critical metabolic juncture, enabling the detailed study of several interconnected pathways.
The TCA cycle is a central hub of cellular respiration and biosynthesis. L-Glutamic Acid (1-13C; 15N) provides a direct entry point for labeled carbon into this cycle. The ¹³C at the C1 position of glutamate (B1630785) is lost as ¹³CO₂ during the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA in the forward (oxidative) direction of the TCA cycle. However, in the reverse (reductive) direction, this labeled carbon is retained. By analyzing the labeling patterns in downstream TCA cycle intermediates and related metabolites, researchers can quantify the relative fluxes of the oxidative and reductive pathways. nih.gov
For instance, the use of uniformly ¹³C-labeled glutamine, a metabolic precursor to glutamate, allows for the differentiation between M4 (four labeled carbons) and M5 (five labeled carbons) isotopologues of citrate (B86180). The formation of M5 citrate is indicative of reductive carboxylation, a pathway often upregulated in cancer cells. nih.gov The ability to trace the fate of the ¹³C from glutamic acid through these different routes is crucial for understanding the metabolic adaptations of cells in various physiological and pathological states. nih.gov
| Metabolic Pathway | Key Intermediate | Labeling Pattern from [1-¹³C]Glutamate | Indication |
|---|---|---|---|
| Oxidative TCA Cycle | Succinyl-CoA | Loss of ¹³CO₂ | Forward flux through the cycle |
| Reductive Carboxylation | Citrate | Retention of ¹³C | Reverse flux from α-ketoglutarate |
Glutaminolysis is a metabolic pathway where glutamine is converted to glutamate, α-ketoglutarate, and subsequently other TCA cycle intermediates. This process serves as a major anaplerotic pathway, replenishing the TCA cycle with intermediates that may have been withdrawn for biosynthesis. L-Glutamic Acid (1-13C; 15N) is a direct tracer for the latter part of this pathway.
The rate of glutaminolysis can be quantified by measuring the incorporation of ¹³C from labeled glutamate into TCA cycle intermediates. nih.gov This provides a measure of how heavily cells rely on glutamine as a carbon source to maintain the integrity of the TCA cycle. Such measurements are particularly important in the study of cancer metabolism, where many tumors exhibit a high rate of glutaminolysis. nih.gov The dual labeling also allows for the simultaneous assessment of nitrogen's fate, providing a more complete picture of glutamine's anaplerotic role.
The central metabolic pathways are highly interconnected, with numerous points of metabolite exchange. L-Glutamic Acid (1-13C; 15N) helps to map these interconversions. For example, the carbon and nitrogen from glutamate can be transferred to other molecules through transamination reactions. The ¹³C label can be traced into molecules like aspartate (derived from the TCA cycle intermediate oxaloacetate), while the ¹⁵N label can be tracked as it is incorporated into various amino acids and other nitrogen-containing compounds. This allows for the quantification of fluxes through these interconnecting reactions, providing a detailed map of intermediary metabolism.
Amino Acid and Nucleotide Biosynthesis Flux Quantification
Beyond its role in central energy metabolism, L-glutamic acid is a key building block for a wide range of biomolecules. The use of L-Glutamic Acid (1-13C; 15N) enables the direct measurement of the flux of its carbon and nitrogen atoms into these biosynthetic pathways.
Glutamate is a primary nitrogen donor for the synthesis of many other amino acids through transamination reactions. nih.gov The ¹⁵N label from L-Glutamic Acid (1-13C; 15N) can be traced to quantify the rate at which this nitrogen is incorporated into other amino acids. Studies have shown that the ¹⁵N from glutamate is rapidly transferred to aspartate and alanine. physiology.org By measuring the rate of ¹⁵N incorporation, researchers can determine the fluxes of various transaminase reactions and understand the dynamics of the cellular amino acid pool.
A study in rats using [¹⁵N]glutamate demonstrated that dietary glutamate nitrogen is extensively distributed to amino acids synthesized in the portal-drained viscera, and consequently to circulating amino acids. physiology.org This highlights the central role of glutamate in systemic nitrogen metabolism.
| Amino Acid | Role of Glutamate | Tracer Application | Research Finding |
|---|---|---|---|
| Alanine | Nitrogen Donor | Tracing of ¹⁵N from glutamate | Rapid transfer of nitrogen observed. physiology.org |
| Aspartate | Nitrogen Donor | Tracing of ¹⁵N from glutamate | Significant incorporation of nitrogen. physiology.org |
| Proline | Precursor | Tracing of both ¹³C and ¹⁵N | Glutamate is a direct precursor. |
| Arginine | Precursor | Tracing of both ¹³C and ¹⁵N | Glutamate contributes to its synthesis. |
The synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA, requires nitrogen atoms from several sources, with glutamine (and by extension, glutamate) being a key contributor. nih.gov Glutamine donates nitrogen atoms at multiple steps in the de novo synthesis of both purine and pyrimidine rings. utah.edu
By using L-Glutamic Acid (1-13C; 15N), the ¹⁵N label can be traced into the purine and pyrimidine bases of nucleotides. This allows for the quantification of the contribution of glutamate to nucleotide biosynthesis. researchgate.net Such measurements are crucial for understanding the metabolic requirements of proliferating cells, including cancer cells, which have a high demand for nucleotides to support DNA replication and RNA synthesis. researchgate.net
Research Applications in Diverse Biological Systems
Microbial Metabolism Research
Stable isotope tracing with compounds like L-Glutamic Acid (1-13C; 15N) is instrumental in elucidating the complex metabolic networks of microorganisms. This approach allows for the precise mapping of biosynthetic pathways and the quantification of nutrient fluxes, which is crucial for both fundamental microbiology and industrial applications.
Biosynthesis in Bacteria (e.g., Brevibacterium flavum, Streptomyces parvulus, Syntrophus aciditrophicus)
In Brevibacterium flavum, a bacterium used for the commercial production of monosodium glutamate (B1630785), isotopic labeling studies have been pivotal. Research using 13C-enriched precursors like [1-13C]acetate has been conducted to produce selectively labeled L-glutamate. Analysis of the isotopic distribution in the resulting glutamate provides detailed information about the metabolic pathways, such as the Krebs cycle and glyoxylate (B1226380) shunt, that contribute to its high-yield production. Similarly, using [15N]ammonium sulfate (B86663) as the nitrogen source is a highly effective strategy for producing L-[15N]glutamate, allowing researchers to trace nitrogen assimilation into this key amino acid.
Studies in Streptomyces parvulus, a producer of the antibiotic actinomycin (B1170597) D, have utilized 13C- and 15N-labeled L-glutamate to investigate metabolic regulation. These studies revealed that while a high intracellular pool of glutamate is necessary for antibiotic synthesis, this internal glutamate is not derived from the glutamate in the culture medium. Instead, it is synthesized from the catabolism of D-fructose. The exogenous L-glutamate is primarily metabolized into a new intracellular pyrimidine (B1678525) derivative, which may act as a nitrogen reservoir for the synthesis of actinomycin D.
In the syntrophic bacterium Syntrophus aciditrophicus, which plays a role in anaerobic degradation, the biosynthesis of glutamate has been explored using 13C-labeled acetate (B1210297) and bicarbonate. These tracer studies revealed that this bacterium employs two distinct pathways for glutamate synthesis. While a minor portion (30-40%) is synthesized via a Re-citrate synthase, the majority of glutamate is produced through the reductive carboxylation of succinate. This dual-pathway system highlights the metabolic flexibility of microorganisms in unique environmental niches.
| Bacterium | Isotopic Precursor(s) Used in Studies | Key Findings |
|---|---|---|
| Brevibacterium flavum | [1-13C]acetate, [15N]ammonium sulfate | Elucidated the roles of the Krebs cycle and glyoxylate shunt in high-yield glutamate production. |
| Streptomyces parvulus | 13C- and 15N-labeled L-glutamate, D-[U-13C]fructose | Intracellular glutamate for antibiotic synthesis is derived from fructose, not exogenous glutamate. Exogenous glutamate forms a pyrimidine derivative, a likely nitrogen store. |
| Syntrophus aciditrophicus | [1-13C]acetate, [13C]bicarbonate | Revealed two distinct pathways for glutamate synthesis: a minor route via Re-citrate synthase and a major route via reductive carboxylation of succinate. |
Carbon and Nitrogen Fluxes in Pathogens (e.g., Mycobacterium tuberculosis)
Understanding the metabolism of pathogens is critical for developing new therapeutic strategies. In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, nitrogen metabolism is crucial for survival within the host. Isotope tracing studies using 15N-labeled amino acids, including glutamate and glutamine, have been essential for mapping the nitrogen assimilation pathways in this pathogen.
Research has shown that Mtb can utilize various host-derived amino acids as nitrogen sources. However, glutamine is identified as the principal nitrogen donor, with its nitrogen being widely distributed to other amino acids. Dual isotopic labeling experiments (13C and 15N) have further established glutamate as the central node for nitrogen metabolism in mycobacteria. Glutamate donates its nitrogen to synthesize other amino acids through various transamination reactions. These flux analyses provide a quantitative map of both carbon and nitrogen flow, highlighting that glutamate, glutamine, and aspartate are key nitrogen hubs. Such detailed metabolic maps reveal potential drug targets; for instance, disrupting glutamate-centric nitrogen metabolism could be a novel approach to inhibit Mtb growth.
| Isotopic Tracer | Metabolic Pathway Studied | Key Research Findings |
|---|---|---|
| 15N-labeled Glutamate/Glutamine | Nitrogen Assimilation | Identified glutamine as the principal nitrogen donor for intracellular Mtb. |
| 13C and 15N dual labeling | Carbon and Nitrogen Metabolism | Established glutamate as the central node of nitrogen metabolism, donating nitrogen for the synthesis of most other amino acids. |
| Position-specific 15N-Gln | Nitrogen Atom Utilization | Demonstrated that both the alpha and delta nitrogen atoms from glutamine are utilized by Mtb via glutamate synthase and transamination reactions. |
Mammalian Cell Culture and Tissue Metabolism
In mammalian systems, L-glutamic acid and its amide form, L-glutamine, are central to a multitude of metabolic processes. Isotopic tracers are invaluable for dissecting this complexity, particularly in the context of diseases like cancer and for optimizing bioprocessing in cell culture.
Cancer Cell Metabolism (e.g., Glutamine Addiction, Metabolic Rewiring)
Many cancer cells exhibit a phenomenon known as "glutamine addiction," where they become highly dependent on an external supply of glutamine for survival and proliferation. Labeled glutamine tracers, such as [U-13C5]glutamine, are extensively used to investigate this metabolic reprogramming.
These studies have shown that cancer cells utilize glutamine for various purposes beyond protein synthesis. Glutamine's carbon skeleton is used to replenish tricarboxylic acid (TCA) cycle intermediates, a process called anaplerosis, which supports energy production and the synthesis of biomass precursors like nucleotides and lipids. Under hypoxic conditions or when mitochondrial function is impaired, some cancer cells rewire their metabolism to use glutamine for de novo lipogenesis through a process called reductive carboxylation. Oncogenes such as c-Myc can drive glutamine addiction by upregulating the expression of glutamine transporters and the enzyme glutaminase, which converts glutamine to glutamate. By tracing the fate of 13C atoms from glutamine, researchers can quantify the flux through these altered pathways, providing a clearer understanding of the metabolic phenotype of cancer cells and identifying potential therapeutic targets.
Other Cell Line and Organ System Metabolic Investigations
Beyond cancer research, labeled glutamic acid is used to study the metabolism of various mammalian cell lines and tissues. In biopharmaceutical production, Chinese Hamster Ovary (CHO) cells are a common host for producing recombinant proteins. Parallel labeling experiments using [U-13C]glutamine and [1,2-13C]glucose have been employed to determine metabolic fluxes in CHO cells. These studies revealed significant rewiring of intracellular metabolism as cells transition from a growth to a non-growth phase, with changes in the pentose (B10789219) phosphate (B84403) pathway, anaplerosis, and amino acid metabolism. Such analyses are crucial for optimizing cell culture media and conditions to enhance protein production.
In vivo studies in mice using 13C-labeled glutamine have been used to trace its metabolism in CD8+ T cells during an immune response. These experiments showed that highly proliferative T cells use glutamine anaplerosis to fuel the TCA cycle, supporting ATP production and the synthesis of pyrimidines. This highlights the dynamic fuel preferences of immune cells and identifies metabolic checkpoints that could be targeted for immunotherapy.
Plant Metabolism Studies
Glutamate is a cornerstone of nitrogen metabolism in plants, acting as the critical link between the assimilation of inorganic nitrogen (as ammonia) and its incorporation into the vast array of nitrogen-containing organic molecules essential for growth and development. Isotopic labeling with 15N and 13C provides a direct means to trace these metabolic flows in vivo.
Studies using 15N-labeled nitrate (B79036) or ammonium (B1175870) have shown that the assimilated nitrogen is rapidly incorporated into the amide group of glutamine and subsequently into the amino group of glutamate via the GS/GOGAT (glutamine synthetase/glutamate synthase) cycle. This establishes glutamate as the primary donor of amino groups for the biosynthesis of all other amino acids through transamination reactions.
Furthermore, isotopically nonstationary 13C flux analysis (INST-MFA) using 13CO2 in plants like Arabidopsis thaliana allows for the quantification of carbon flow through photosynthetic and respiratory pathways. By analyzing the labeling patterns of glutamate and related metabolites, researchers can determine the flux of newly assimilated carbon into the amino acid pool. Such studies have shown that the production of glutamate from current photosynthesis represents a relatively small but highly regulated flux, which can be upregulated under conditions of low CO2. This detailed understanding of carbon and nitrogen partitioning is vital for efforts aimed at improving plant productivity and nitrogen use efficiency.
Amino Acid Uptake and Assimilation Mechanisms in Plants
The use of dual-labeled L-GLUTAMIC ACID (1-13C; 15N) and other similarly labeled amino acids has been instrumental in elucidating the complex mechanisms by which plants acquire and metabolize organic nitrogen from the soil. This isotopic tracer allows researchers to simultaneously track the fate of the amino acid's carbon skeleton (via ¹³C) and its nitrogen atom (via ¹⁵N), providing definitive evidence for the uptake of intact molecules versus the absorption of their mineralized components. chempep.comresearchgate.net
Detailed Research Findings
Research utilizing dual-labeled amino acids has revealed that plants possess specific mechanisms for the direct uptake of these organic compounds. Studies on Arabidopsis thaliana have identified the crucial role of specific amino acid transporters. For instance, plants lacking the Lysine Histidine Transporter 1 (LHT1) showed significantly lower content of both ¹³C and ¹⁵N when supplied with dually labeled L-glutamine, a closely related amino acid. uq.edu.au This demonstrates that LHT1 is vital for the uptake of amino acids from the soil into the plant's root system. uq.edu.au
Once inside the plant, the metabolic fate of the absorbed amino acid can be traced with precision. Studies using U-¹³C₅-¹⁵N₂-L-glutamine in Arabidopsis thaliana showed that the ratio of ¹³C to ¹⁵N within the roots changed over time. nih.gov This shifting ratio indicates that after uptake, the amino acid undergoes metabolic processing where its carbon and nitrogen components are separated and enter different metabolic pathways. nih.gov The carbon from the glutamine may be lost through respiration, with a calculated loss of up to 15% within 120 minutes, while the nitrogen is assimilated. nih.gov This highlights that post-uptake metabolism is a critical factor and that simply measuring the accumulation of one isotope can be misleading. nih.gov
Further research on symbiotic systems, such as alfalfa (Medicago sativa L.) and N₂-fixing bacteria, has employed dual-labeling techniques to map the exchange of carbon and nitrogen between different plant organs. nih.govresearchgate.net By analyzing the isotopic composition of free amino acids in leaves and nodules, studies have shown that compounds like γ-aminobutanoic acid and glycine (B1666218) can be important forms for transporting carbon from the leaves to the nodules. nih.govresearchgate.net The assimilation of nitrogen into glutamate is a central process, primarily occurring through the glutamine synthetase-glutamate synthase (GS/GOGAT) cycle. nih.govoup.com L-GLUTAMIC ACID (1-13C; 15N) serves as a direct probe into this cycle, allowing researchers to follow the transfer of its ¹⁵N-amino group to other amino acids and the utilization of its ¹³C-carbon skeleton for the synthesis of molecules like arginine and proline. oup.com
Data Tables
The following tables present data synthesized from studies on plant amino acid uptake, illustrating the key findings discussed.
Table 1: Isotope Accumulation and Ratio in Arabidopsis thaliana Roots After Exposure to Dual-Labeled L-Glutamine
This table is based on research showing the differential processing of carbon and nitrogen following the uptake of an intact amino acid. Note the decrease in the ¹³C:¹⁵N ratio over time, indicating a net loss of the labeled carbon relative to nitrogen. nih.gov
| Exposure Time (minutes) | ¹⁵N Content (nmol g⁻¹ FW) | ¹³C Content (nmol g⁻¹ FW) | ¹³C : ¹⁵N Ratio |
| 15 | 18.2 ± 0.4 | 45.7 ± 1.0 | 2.51 ± 0.008 |
| 30 | 33.1 ± 1.2 | 79.8 ± 3.0 | 2.41 ± 0.005 |
| 60 | 49.3 ± 1.9 | 112.5 ± 4.4 | 2.28 ± 0.006 |
| 120 | 72.8 ± 3.1 | 155.1 ± 6.7 | 2.13 ± 0.01 |
Data adapted from Hill, P. W., et al. (2019). nih.gov
Table 2: Effect of Soil Amino Acid Concentration on the Form of Nitrogen Uptake
This table illustrates how the concentration of amino acids in the soil affects whether a plant absorbs them directly (intact) or absorbs the nitrogen after the amino acid has been broken down (mineralized) by microbes. researchgate.net
| Soil Amino Acid N Conc. (µg N g⁻¹ soil) | Total ¹⁵N Uptake (% of applied) | Proportion of Uptake as Intact Amino Acid (%) |
| 0.025 (Low) | 8 - 45% | High |
| 0.13 (Medium) | 8 - 45% | Medium |
| 2.5 (High) | 8 - 45% | Low |
Qualitative representation based on findings from Streeter, T. C., et al. (2020), which demonstrated that the proportion of total ¹⁵N taken up directly decreased with increasing soil amino acid N concentrations. researchgate.net
Theoretical and Computational Approaches in Conjunction with L Glutamic Acid 1 13c; 15n Tracing
Metabolic Modeling and Flux Calculation Algorithms
Metabolic flux analysis (MFA) is a cornerstone for quantifying the rates (fluxes) of intracellular reactions. The use of isotopically labeled substrates, such as L-Glutamic Acid (1-¹³C; ¹⁵N), provides crucial data for these calculations. By tracking the distribution of ¹³C and ¹⁵N atoms throughout the metabolic network, researchers can resolve the activity of interconnected pathways. nih.gov This requires advanced computational algorithms to translate the measured isotope labeling patterns of metabolites into a comprehensive flux map. nih.gov
A significant advancement in the field is the application of Bayesian statistical methods to MFA. plos.org Specifically, Bayesian Multi-Model ¹³C¹⁵N-Metabolic Flux Analysis (BMA-¹³C¹⁵N-MFA) has been developed as a statistically rigorous platform to simultaneously quantify both carbon and nitrogen fluxes. nih.gov This approach overcomes limitations of traditional single-model methods, which can struggle with flux identifiability, especially at complex nodes like the anaplerotic reactions that replenish TCA cycle intermediates. biorxiv.org
In a key application, BMA-¹³C¹⁵N-MFA was used to study the metabolism of Mycobacterium bovis BCG, a model organism for Mycobacterium tuberculosis. The study utilized dual isotopic labeling to measure the first-ever carbon-nitrogen (CN) flux map for this organism. nih.gov The analysis established that glutamate (B1630785) is the central hub of nitrogen metabolism, serving as the primary amino donor for the synthesis of other amino acids. nih.govbiorxiv.org This Bayesian framework allows for the consideration of multiple competing metabolic models, providing more reliable flux estimates and robust uncertainty quantification. nih.gov
Table 1: Key Findings from BMA-¹³C¹⁵N-MFA in M. bovis BCG
| Metabolic Area | Key Finding | Citation |
|---|---|---|
| Nitrogen Metabolism | Glutamate identified as the central node for nitrogen distribution and the main amino donor for other amino acids. | nih.govbiorxiv.org |
| Anaplerotic Node | Improved resolution of flux distribution, revealing distinct likely couplings of phosphoenolpyruvate (B93156) carboxylase (pca), phosphoenolpyruvate carboxykinase (pck), and malic enzyme (mez). | biorxiv.org |
| Amino Acid Biosynthesis | Resolved the bidirectionality of glycine (B1666218) biosynthesis and the unidirectionality of leucine (B10760876) and isoleucine biosynthesis pathways. | nih.govbiorxiv.org |
The simultaneous tracing of carbon and nitrogen isotopes necessitates an expansion and refinement of the underlying metabolic models. nih.gov Standard ¹³C-MFA models often focus solely on central carbon metabolism. To accurately interpret dual-labeling data from tracers like L-Glutamic Acid (1-¹³C; ¹⁵N), the model's scope must be extended to explicitly include nitrogen metabolism pathways and the corresponding atom transitions. nih.govbiorxiv.org
This extension involves incorporating reactions for amino acid and nucleotide biosynthesis where nitrogen is transferred. A multi-atom transition model is implemented to track the fate of both ¹³C and ¹⁵N atoms from the labeled precursors through the entire network to the final measured products, typically protein-bound amino acids. nih.gov This refined model, when integrated within the BMA-¹³C¹⁵N-MFA framework, allows for the resolution of C and N fluxes simultaneously without needing to measure the pool sizes of metabolic intermediates, a significant experimental challenge. nih.gov The result is a more comprehensive and accurate picture of cellular metabolism, as demonstrated in the elucidation of CN fluxes for amino acid and nucleotide biosynthesis in mycobacteria. biorxiv.org
Quantum Chemical Calculations for NMR Parameter Prediction
Quantum chemical calculations are a powerful theoretical tool for predicting Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants. nih.gov These predictions are invaluable for interpreting the complex experimental NMR spectra of isotopically labeled molecules like L-Glutamic Acid (1-¹³C; ¹⁵N). By comparing theoretically calculated spectra with experimental data, researchers can validate molecular structures and gain deeper insights into electronic and environmental effects. researchgate.net
A common and effective method for these calculations is Density Functional Theory (DFT), particularly using the B3LYP functional with a suitable basis set like 6-311+G(d,p). researchgate.netlew.ro The Gauge-Induced Atomic Orbital (GIAO) approximation is typically employed to calculate the absolute chemical shieldings, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). lew.ro Studies on ¹⁵N-labeled L-glutamic acid have shown that this computational approach yields results that are in good agreement with experimental data, confirming its reliability. researchgate.netlew.ro These calculations can help assign complex NMR signals and verify the position and enrichment of isotopic labels within the molecule. researchgate.net
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for L-Glutamic Acid
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) |
|---|---|---|
| C-1 (Carboxyl) | 175.5 | 176.4 |
| C-2 (α-carbon) | 55.4 | 56.1 |
| C-3 (β-carbon) | 27.8 | 28.5 |
| C-4 (γ-carbon) | 30.2 | 31.0 |
| C-5 (Side-chain Carboxyl) | 182.1 | 182.9 |
Note: Data presented is illustrative of typical agreement found in published studies. Actual values can vary slightly based on experimental conditions and specific computational parameters. lew.ro
Retro-biosynthetic Analysis for Pathway Elucidation
Retro-biosynthetic analysis is a conceptual approach used to deduce the metabolic pathways leading to the formation of a specific compound. oup.com The strategy involves feeding a cell culture with an isotopically labeled precursor and then analyzing the labeling pattern of a downstream product. By "working backward" from the product's isotope distribution, one can infer the sequence of biochemical reactions involved in its synthesis. oup.com
The use of multiply labeled substrates, incorporating isotopes like ¹³C and ¹⁵N, is particularly powerful for this type of analysis. oup.com For instance, studies on the biosynthesis of L-glutamic acid in microorganisms such as Brevibacterium flavum have utilized various ¹³C-labeled precursors (e.g., [1-¹³C]acetate) and ¹⁵N-labeled precursors (e.g., [¹⁵N]ammonium sulfate). nih.gov Analysis of the resulting L-glutamate revealed details about the activities of the TCA cycle and anaplerotic pathways. nih.gov Similarly, studies in Syntrophus aciditrophicus using [1-¹³C]acetate helped to uncover that glutamate was synthesized via two different pathways, one using a Re-citrate synthase and a major alternative route involving the reductive carboxylation of succinate. osti.gov The specific arrangement of isotopes in the final glutamate molecule provides a historical record of the metabolic routes taken, making this a powerful tool for pathway discovery and characterization. oup.comosti.gov
Challenges and Future Directions in L Glutamic Acid 1 13c; 15n Isotopic Research
The dual-labeled isotopic tracer, L-Glutamic Acid (1-13C; 15N), serves as a powerful tool for dissecting the intricate pathways of carbon and nitrogen metabolism. Its application in metabolic flux analysis provides unparalleled insights into cellular physiology in both healthy and diseased states. However, realizing the full potential of this tracer requires overcoming significant analytical and interpretative hurdles. Future advancements in analytical technologies, data interpretation models, labeling strategies, and data integration will be pivotal in expanding the frontiers of metabolic research.
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic purity of L-Glutamic Acid (1-¹³C; ¹⁵N) in experimental setups?
- Methodological Answer : Isotopic purity is validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR). Researchers should cross-reference the Certificate of Analysis (CoA) provided by suppliers, which specifies isotopic enrichment (e.g., 99% ¹³C and 98% ¹⁵N in CNLM-7812-0.25) . For traceability, confirm the CAS number (e.g., 55443-55-5 for ¹³C5,¹⁵N-labeled glutamate) and compare spectral data against unlabeled controls .
Q. What are the recommended storage conditions for isotopically labeled L-Glutamic Acid to ensure stability during long-term studies?
- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation . For bacterial studies, ensure the compound is reconstituted in sterile, isotope-free buffers to avoid contamination during metabolic experiments .
Q. What steps ensure reproducibility when incorporating L-Glutamic Acid (1-¹³C; ¹⁵N) into bacterial growth media?
- Methodological Answer : Use media formulations devoid of unlabeled glutamic acid to prevent isotopic dilution. Validate media composition via HPLC or enzymatic assays to confirm the absence of competing carbon/nitrogen sources. Reference protocols from Corynebacterium glutamicum studies, where isotopic tracers are used to quantify glutamate production .
Q. How should researchers handle discrepancies in isotopic enrichment data between batches?
- Methodological Answer : Cross-check batch-specific CoAs (e.g., CLM-674-PK vs. CNLM-554-H-PK) for variations in ¹³C/¹⁵N enrichment . Use internal standards (e.g., ¹³C5, D5-labeled glutamate) in MS runs to normalize data and identify batch-to-batch inconsistencies .
Q. Which analytical techniques are critical for confirming isotopic labeling in L-Glutamic Acid (1-¹³C; ¹⁵N)?
- Methodological Answer : Employ ¹³C-NMR to confirm the position-specific ¹³C label (e.g., C1 in 1-¹³C glutamate) and isotope ratio mass spectrometry (IRMS) for ¹⁵N quantification . Validate results against synthetic standards with known isotopic profiles .
Advanced Research Questions
Q. How can dual-labeled L-Glutamic Acid (1-¹³C; ¹⁵N) optimize metabolic flux analysis (MFA) in microbial systems?
- Methodological Answer : Use ¹³C labeling to trace carbon flux through the TCA cycle and ¹⁵N to monitor nitrogen assimilation. Integrate data with genome-scale metabolic models (GEMs) to resolve flux distributions, as demonstrated in Corynebacterium glutamicum studies . Apply statistical tools like INST-MFA to account for isotopic steady-state assumptions .
Q. What strategies resolve contradictions between predicted and experimental isotopic enrichment in glutamate metabolism?
- Methodological Answer : Reconcile discrepancies by refining metabolic models with experimental constraints (e.g., ATP maintenance costs, substrate uptake rates). For example, adjust model parameters in C. glutamicum simulations to match ¹³C-labeling patterns observed in extracellular glutamate .
Q. How can isotopic scrambling be minimized in NMR studies using L-Glutamic Acid (1-¹³C; ¹⁵N)?
- Methodological Answer : Use quenched-flow techniques to arrest metabolic activity rapidly. Optimize sample preparation (e.g., pH 7.0 buffers, low temperature) to stabilize isotopic labels. Validate label integrity via 2D HSQC NMR to detect unintended ¹³C migration .
Q. What experimental design principles are critical for tracer studies using dual-labeled L-Glutamic Acid?
- Methodological Answer : Design time-course experiments to capture dynamic labeling patterns. Include control groups with unlabeled glutamate to distinguish isotopic dilution effects. Use factorial designs to test interactions between ¹³C/¹⁵N labeling and environmental variables (e.g., oxygen availability) .
Q. How can researchers cross-verify isotopic data across multiple analytical platforms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
